6-Sulfanilamidoindazole

Catalog No.
S597969
CAS No.
13744-68-8
M.F
C13H12N4O2S
M. Wt
288.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfanilamidoindazole

CAS Number

13744-68-8

Product Name

6-Sulfanilamidoindazole

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

InChI

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16)

InChI Key

RLNLIVBLEZDLMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Synonyms

6-sulfanilamidoindazole

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Inducing Arthritis in Rats

One of the most well-established applications of 6-SAI is its use as a model for inducing arthritis in rats. When administered orally or subcutaneously, 6-SAI triggers a self-limiting inflammatory arthritis characterized by joint swelling, redness, and pain. This model has been valuable in studying the mechanisms of inflammatory arthritis, evaluating potential anti-arthritic drugs, and understanding the role of various factors like endotoxin in disease development.

Several studies have explored the use of 6-SAI in this context. For instance, research published in "Agents and Actions" investigated the potential involvement of oxygen radicals in 6-SAI arthritis. The study concluded that these radicals likely play a minimal role in the disease process []. Additionally, a study published in "Skeletal Radiology" utilized phosphorus-31 magnetic resonance spectroscopy to monitor the progression of 6-SAI induced arthritis in rats [].

6-Sulfanilamidoindazole is characterized by the presence of a sulfanilamide group attached to an indazole moiety. Its chemical formula is C₉H₈N₄O₂S, and it is recognized for its potential therapeutic applications due to its unique structure that combines the pharmacological properties of both components. The sulfanilamide portion is known for its antibacterial activity, while the indazole part has been linked to various biological activities, including anti-inflammatory effects.

  • Skin irritation: Sulfanilamide can cause skin irritation in some individuals [].
  • Allergic reactions: Although less common, sulfa drugs can trigger allergic reactions [].
Typical of sulfonamide compounds:

  • Protonation: The nitrogen atoms in the sulfonamide group can be protonated under acidic conditions, affecting the compound's reactivity and solubility.
  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Reduction Reactions: The indazole ring can undergo reduction under specific conditions, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance therapeutic efficacy.

The biological activity of 6-sulfanilamidoindazole has been explored in various studies:

  • Antibacterial Activity: Like other sulfanilamides, this compound exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis .
  • Anti-inflammatory Effects: Research indicates that derivatives of indazole, including 6-sulfanilamidoindazole, possess anti-inflammatory properties. They have been shown to inhibit cyclooxygenase-2 activity and reduce nitric oxide generation in vitro .
  • Antiproliferative Activity: Some studies suggest that this compound may also exhibit antiproliferative effects against certain cancer cell lines, although further research is needed to confirm these findings .

The synthesis of 6-sulfanilamidoindazole typically involves several steps:

  • Formation of Indazole Derivative: The initial step often includes the synthesis of an indazole derivative through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride or sulfonamide reagent under basic conditions to form the final product.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain a pure sample suitable for biological testing.

A general synthetic route involves using SnCl₂ or similar reagents in the presence of pyridine and ethanol as solvents .

6-Sulfanilamidoindazole has potential applications in various fields:

  • Pharmaceutical Development: Due to its antibacterial and anti-inflammatory properties, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Research: It can be utilized in biochemical assays to study mechanisms of action related to cyclooxygenase inhibition or bacterial resistance mechanisms.

Interaction studies have shown that 6-sulfanilamidoindazole interacts with various biological targets:

  • Enzyme Inhibition: It acts as a competitive inhibitor for enzymes involved in folic acid metabolism in bacteria, similar to other sulfanilamide derivatives .
  • Receptor Binding: Preliminary studies suggest potential interactions with inflammatory mediators and receptors involved in pain signaling pathways.

These interactions highlight its potential utility in modulating biological responses.

Several compounds share structural similarities with 6-sulfanilamidoindazole. Here are some notable examples:

Compound NameStructure TypeKey Properties
SulfanilamideSulfonamideAntibacterial; inhibits folic acid synthesis
SulfamethoxazoleSulfonamideBroad-spectrum antibacterial activity
IndomethacinIndole derivativeAnti-inflammatory; COX inhibitor
5-AminoindazoleIndazole derivativeAnti-inflammatory; COX-2 inhibitor
SulfapyridineSulfonamideAntibacterial; used for urinary tract infections

Uniqueness

The uniqueness of 6-sulfanilamidoindazole lies in its dual functionality derived from both the sulfonamide and indazole components. This combination may provide enhanced therapeutic effects compared to compounds that possess only one of these functional groups. Additionally, its specific interactions with biological targets could lead to novel applications in treating resistant bacterial infections or inflammatory conditions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13744-68-8

Wikipedia

6-Sulfanilamidoindazole

Dates

Modify: 2023-08-15

Explore Compound Types